Methoxy(thiophen-3-ylmethylidene)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
(E)-N-methoxy-1-thiophen-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLPMSEKYHNGZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methoxy Thiophen 3 Ylmethylidene Amine and Analogous Thiophene Imine Scaffolds
Foundational Condensation Approaches for Imine Formation
The cornerstone of imine and oxime ether synthesis is the condensation reaction between an aldehyde or ketone and a primary amine or its derivative. In the case of methoxy(thiophen-3-ylmethylidene)amine, this involves the reaction of thiophene-3-carboxaldehyde with methoxyamine.
Aldehyde-Amine Condensation Pathways in the Presence of Activating and Dehydrating Agents
The formation of the C=N bond in imines and related compounds is a reversible process. To drive the reaction towards the product, activating and dehydrating agents are often employed. Activating agents, typically acids, protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Dehydrating agents remove the water molecule formed during the reaction, shifting the equilibrium in favor of the imine product according to Le Châtelier's principle.
Commonly used activating agents include mineral acids (e.g., HCl) and organic acids (e.g., p-toluenesulfonic acid). Dehydrating agents can be physical, such as azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene, or chemical, such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.
While specific literature detailing a wide array of activating and dehydrating agents for the synthesis of this compound is not abundant, the general principles of imine formation are directly applicable. The choice of agent depends on the scale of the reaction, the sensitivity of the reactants, and the desired purity of the product.
| Activating/Dehydrating Agent | Function | Typical Application |
| p-Toluenesulfonic acid | Acid catalyst | Catalyzes the reaction by protonating the carbonyl group. |
| Anhydrous MgSO₄/Na₂SO₄ | Dehydrating agent | Removes water from the reaction mixture, driving the equilibrium. |
| Molecular Sieves | Dehydrating agent | Adsorbs water, effective for small-scale or sensitive reactions. |
| Dean-Stark Apparatus | Physical dehydration | Azeotropic removal of water for larger scale reactions. |
Mechanistic Considerations of Imine Bond Formation: Carbinolamine Intermediates and Proton Transfer
The mechanism of imine formation from an aldehyde and an amine proceeds through a two-step addition-elimination process. The initial step involves the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). youtube.com
This carbinolamine intermediate is typically unstable and undergoes a series of proton transfers. In an acid-catalyzed reaction, a proton is transferred from the nitrogen to the oxygen atom, a process that can be facilitated by the solvent or other species in the reaction mixture. This protonation of the hydroxyl group converts it into a good leaving group (water).
Advanced Catalytic Strategies for Imine Synthesis and Modification
While classical condensation methods are effective, modern synthetic chemistry has seen the development of advanced catalytic strategies that offer greater efficiency, selectivity, and control over the synthesis and subsequent transformations of imines.
Transition Metal-Catalyzed Methods for C=N Bond Formation and Subsequent Transformations
Transition metal catalysts, particularly those based on palladium, rhodium, copper, and gold, have been employed in the synthesis of imines and their derivatives. These methods can offer milder reaction conditions and broader functional group tolerance compared to classical methods. For instance, palladium-catalyzed cross-coupling reactions can be used to form C-N bonds, which can be precursors to imines.
While specific examples for the direct transition metal-catalyzed synthesis of this compound are not prevalent in the literature, related transformations on thiophene (B33073) scaffolds are known. For example, palladium-catalyzed C-H arylation of thiophenes is a well-established method for functionalizing the thiophene ring. benthamscience.com Such functionalized thiophenes can then be converted to the desired imines.
Furthermore, transition metal complexes of thiophene-imines are of interest in catalysis. For example, thiophene-based imino-pyridyl palladium(II) complexes have been synthesized and evaluated as catalysts in Heck coupling reactions.
Organocatalytic Approaches and Their Role in Stereoselective Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of imine chemistry, chiral amines, phosphoric acids, and other organocatalysts can be used to achieve high levels of stereoselectivity in reactions involving imines.
For thiophene-containing substrates, organocatalysis has been successfully applied to achieve stereoselective transformations. For instance, chiral primary amines can catalyze the stereoselective Michael addition to α,β-unsaturated compounds via the formation of a transient chiral iminium ion. rsc.org While the synthesis of an achiral molecule like this compound does not require stereoselective methods, the broader class of chiral thiophene imines is accessible through these organocatalytic approaches. These methods are particularly valuable for the synthesis of biologically active molecules where specific stereoisomers are required.
Green Chemistry Principles in the Synthesis of Thiophene-Imines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of thiophene-imines, these principles can be applied in several ways, including the use of greener solvents, solvent-free conditions, and the development of more atom-economical reactions.
Solvent-free, or "neat," reactions are a key aspect of green chemistry. The condensation of 2,5-thiophenedicarbaldehyde with chiral amines has been successfully carried out under solvent-free conditions, providing high yields of the corresponding imines. researchgate.net This approach eliminates the need for potentially hazardous organic solvents, reduces waste, and can simplify product isolation.
Another green approach is the use of ultrasound irradiation to promote the reaction. Ultrasound-assisted synthesis of imines has been shown to be a rapid and efficient method, often leading to higher yields in shorter reaction times compared to conventional heating. organic-chemistry.org
The use of supercritical carbon dioxide (scCO₂) as a reaction medium is another promising green alternative. In this method, CO₂ acts as both a solvent and a promoter of the reaction, and it can be easily removed and recycled after the reaction is complete. orgsyn.org This autocatalytic approach offers a clean and efficient way to synthesize imines with minimal environmental impact. orgsyn.org
| Green Chemistry Approach | Description | Advantages |
| Solvent-free synthesis | Reactants are mixed directly without a solvent. | Reduces solvent waste, simplifies workup, can increase reaction rates. researchgate.net |
| Ultrasound irradiation | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields, energy efficient. organic-chemistry.org |
| Supercritical CO₂ | Use of scCO₂ as a reaction medium. | Non-toxic, non-flammable, easily recyclable solvent; can also act as a catalyst. orgsyn.org |
Solvent-Free Reaction Environments
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often simplifying product purification. The synthesis of thiophene imines is particularly amenable to these approaches, primarily through Schiff base condensation.
One direct and efficient method involves the simple mixing of a thiophene aldehyde with a primary amine at room temperature. Research has demonstrated that this solvent-free approach can lead to nearly quantitative yields for the synthesis of a series of thiophenes substituted with imine groups. nih.gov For example, the reaction between 2,5-thiophenedicarbaldehyde and various chiral amines proceeds smoothly without any solvent, affording the pure, solid product in 95-97% yields after a simple recrystallization step. nih.gov The only byproduct of this condensation reaction is water, highlighting the atom economy and environmental benefits of the procedure. nih.gov
<
| Thiophene Precursor | Amine Reactant | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,5-Thiophenedicarbaldehyde | (R)-(+)-1-(4-methoxyphenyl)ethylamine | Room Temperature, Solvent-Free | 95-97% | nih.gov |
| 2,5-Thiophenedicarbaldehyde | (R)-(+)-1-(4-fluorophenyl)ethylamine | Room Temperature, Solvent-Free | 95-97% | nih.gov |
| 2,5-Thiophenedicarbaldehyde | (S)-(−)-1-(4-chlorophenyl)ethylamine | Room Temperature, Solvent-Free | 95-97% | nih.gov |
To further accelerate these reactions, microwave irradiation has been employed as an energy-efficient heating method. Microwave-assisted synthesis under solvent-free conditions can dramatically reduce reaction times from hours to minutes while maintaining high product yields. While not specific to thiophenes, the general principle is widely applicable. For instance, the synthesis of 2-amino-thiophene-3-carboxylic derivatives has been successfully achieved under microwave irradiation in solvent-free conditions, yielding products in high yields of 84-95%. researchgate.net This synergy of microwave heating and the absence of a solvent makes it a powerful and sustainable tool for constructing thiophene-based molecular architectures. researchgate.netnih.gov
Sustainable Catalysis Development
Sustainable catalysis aims to improve the efficiency and environmental footprint of chemical transformations. In the context of thiophene imine synthesis, this involves the use of earth-abundant catalysts, metal-free reactions, and processes that maximize atom economy.
Recent progress in this area includes the development of transition-metal-free reactions for the synthesis of the core thiophene ring itself, which can then be functionalized to the desired imine. organic-chemistry.org For example, environmentally sustainable strategies for forming substituted thiophenes include the sulfuration/cyclization of bromoenynes using inexpensive reagents. organic-chemistry.org Another approach involves the reaction of substituted buta-1-enes with potassium sulfide, which provides an atom-economical, transition-metal-free route to thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org
Furthermore, the field of biocatalysis offers promising avenues. Photoenzymatic systems, which integrate light into enzymatic catalysis, are emerging as a frontier in green chemistry. acs.org Research has shown that an "ene"-reductase can be activated by visible light to catalyze cross-coupling reactions on aromatic compounds, including thiophenes, with catalytic yields reaching up to 95%. acs.org In these systems, the traditional NADPH cofactor can be abandoned in favor of a more streamlined process, reducing cost and complexity. acs.org While this has been demonstrated for C-C bond formation, the principle extends to the sustainable functionalization of thiophene scaffolds that are precursors to compounds like this compound.
<
| Methodology | Catalyst/Promoter | Key Sustainable Feature | Reference |
|---|---|---|---|
| C-H Arylation of Thiophenes | Bis(alkoxo)palladium complex | Phosphine-free, low catalyst loading | organic-chemistry.org |
| Heterocyclization of Bromoenynes | None (Transition-metal-free) | Uses inexpensive, safe thiol surrogate | organic-chemistry.org |
| Aromatic Coupling | "Ene"-reductase + Visible Light | Biocatalytic, avoids NADPH regeneration | acs.org |
Stereoselective Synthesis of Chiral this compound Derivatives and Analogues
The synthesis of chiral molecules is of paramount importance, particularly in pharmacology, where a molecule's three-dimensional structure dictates its biological activity. The creation of chiral thiophene imine derivatives can be achieved through several stereoselective strategies.
A primary method for introducing chirality is through the condensation of an achiral thiophene aldehyde with a chiral amine. This approach effectively transfers the stereochemistry of the amine to the final imine product. This has been demonstrated in the solvent-free synthesis of a series of thiophenes substituted at the 2 and 5 positions with imine groups derived from various commercially available chiral amines, such as (S)-(+)-1,2,3,4-tetrahydro-1-naphthylamine and (R)-(+)-1-(4-methoxyphenyl)ethylamine. nih.gov The absolute configuration of the resulting chiral molecules was confirmed, validating this as a reliable method for producing stereochemically defined thiophene imines. nih.gov
Another significant area is the synthesis of chiral thiophene-based ligands for use in asymmetric catalysis. Researchers have developed new chiral Schiff base (imine) ligands from thiophene derivatives. When complexed with metals like vanadium, these ligands efficiently catalyze the asymmetric oxidation of sulfides to sulfoxides with high yields (up to 89%) and enantioselectivities (up to 79% ee). This not only demonstrates a method for synthesizing chiral thiophene imines but also highlights their functional application in promoting other stereoselective transformations. The development of chiral thiophene-salen chromium complexes for asymmetric reactions further underscores the utility of these scaffolds. acs.org
Broader synthetic protocols for creating chiral monomeric thiophenes provide the necessary building blocks for these targets. nih.gov These methods include appending chiral moieties to the side chains of 3-substituted thiophenes or using transition metal-catalyzed coupling reactions to construct chiral 3,4-disubstituted thiophenes. nih.gov These precursors can then be readily converted to the corresponding aldehydes or ketones needed for imine formation.
Reactivity Profiles and Mechanistic Investigations of Methoxy Thiophen 3 Ylmethylidene Amine Architectures
Intrinsic Reactivity of the Imine Functionality
The chemical behavior of Methoxy(thiophen-3-ylmethylidene)amine is fundamentally governed by the imine (C=N) functional group, which is structurally analogous to the carbonyl group in aldehydes and ketones. masterorganicchemistry.com The reactivity of this moiety is modulated by the electronic properties of the thiophene (B33073) ring and the N-methoxy substituent.
The carbon-nitrogen double bond of an imine is polarized, though generally less so than the carbon-oxygen double bond of a carbonyl compound. ncert.nic.innih.gov This polarity renders the imine carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the lone pair of electrons on the nitrogen atom provides a site of basicity and nucleophilicity. ncert.nic.in
Electrophilic Activation: Imines are typically less reactive towards nucleophiles than their corresponding aldehyde or ketone precursors. nih.gov Consequently, their electrophilicity is often enhanced through activation with Brønsted or Lewis acids. Protonation of the nitrogen atom generates a highly reactive iminium cation. nih.govyoutube.com This intermediate is significantly more electrophilic because a nucleophilic attack on the positively charged species results in a neutral, more stable product. nih.gov This acid-catalyzed activation is a critical step in many reactions involving imines. libretexts.orgyoutube.com
Nucleophilic Character: The nitrogen lone pair allows the imine to act as a base or nucleophile. This duality is central to its role in various synthetic transformations. The electronic nature of the substituents plays a key role; the electron-rich thiophene ring can donate electron density via resonance, which may slightly decrease the electrophilicity of the imine carbon compared to imines with electron-withdrawing aryl groups. The N-methoxy group, being electron-withdrawing through induction, can influence the stability and reactivity of intermediates formed during reactions.
The unsaturated C=N bond of this compound allows it to participate in various cycloaddition reactions, providing pathways to complex nitrogen-containing heterocyclic structures.
Aza-Diels-Alder Reactions ([4+2] Cycloadditions): Imines can function as dienophiles in reactions with dienes, a process known as the aza-Diels-Alder reaction. nih.gov The iminium ion, formed under acidic catalysis, is an even more reactive dienophile, readily engaging with dienes to construct substituted tetrahydroquinolines and other six-membered nitrogen heterocycles. nih.gov
[3+2] Cycloadditions: The imine architecture is also suitable for [3+2] cycloadditions. For instance, N-alkoxyimines are structurally related to nitrones, which are classic 1,3-dipoles used in cycloadditions with alkenes to form isoxazolidine (B1194047) rings.
Other Cycloadditions: Research has shown that imines can undergo cycloaddition with other partners. In one notable example, imines react with arylthio-substituted succinic anhydrides to yield γ-lactams with high diastereoselectivity. broadinstitute.org
The table below summarizes representative cycloaddition reactions applicable to imine architectures.
| Reaction Type | Imine Role | Reactant Partner | Product Core Structure |
| Aza-Diels-Alder | Dienophile | Conjugated Diene | Tetrahydropyridine / Tetrahydroquinoline |
| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Azomethine Ylide) | Pyrrolidine |
| Anhydride Cycloaddition | Electrophile | Substituted Succinic Anhydride | γ-Lactam |
One of the most fundamental transformations of the imine group is the nucleophilic addition across the C=N double bond. wikipedia.org This reaction is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the imine carbon.
The general mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This process breaks the C=N pi bond. Subsequent protonation of the nitrogen anion yields the final addition product. A wide array of nucleophiles can be employed, including:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to imines to produce secondary amines.
Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the imine, yielding the corresponding amine. This two-step sequence of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com
Enolates: Carbon nucleophiles derived from enolizable carbonyl compounds add to imines in reactions that are mechanistically related to the Mannich reaction.
Other Nucleophiles: Cyanide ions (e.g., from HCN or TMSCN) can add to form α-aminonitriles. Recent methodologies have also explored the use of N-functionalized hydroxylamines as stable, bench-top precursors that generate reactive imines in situ for nucleophilic additions with alcohols, thiols, and other nucleophiles. nih.gov
The following table details examples of nucleophilic additions to the imine bond.
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Phenylmagnesium bromide | α-Substituted Amine |
| Hydride | Sodium borohydride | Secondary Amine |
| Enolate | Lithium enolate of acetone | β-Amino Ketone |
| Cyanide | Trimethylsilyl cyanide | α-Amino Nitrile |
| Alcohol | Methanol | α-Amino Ether |
Participation in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The imine functionality of this compound makes it an excellent substrate for such transformations.
The Mannich reaction is a classic three-component reaction involving an aldehyde (or ketone), an amine, and a C-H acidic compound (a carbon nucleophile). organic-chemistry.org Alternatively, a pre-formed imine can be used in a two-component version, where it acts as the key electrophile. nih.gov Activation of the imine with a catalytic amount of acid generates the electrophilic iminium ion, which is then attacked by the nucleophile, typically an enol, enolate, or silyl (B83357) enol ether. nih.govresearchgate.net
The viability of thiophene-based imines in these reactions has been demonstrated. For example, a (2-thiophene)sulfonyl imine has been successfully employed in a Lewis acid-catalyzed, three-component reaction with diketene (B1670635) and an aldehyde to construct 2,6-disubstituted piperidin-4-ones. nih.gov This highlights the capacity of the thiophene-imine scaffold to participate effectively in Mannich-type condensations to build complex heterocyclic systems. nih.gov
Cascade reactions, also known as domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions. iupac.org These processes enable the rapid assembly of complex molecular architectures from simple starting materials. nih.govmdpi.com
The this compound architecture is a prime candidate for initiating such cascades. Upon activation to an iminium ion, it can trigger a series of bond-forming events. nih.gov Examples from the broader class of imine chemistry demonstrate this potential:
Iminium Ion Cascades: Iminium ions generated from amino allylsilanes and aldehydes can initiate cyclization cascades to stereoselectively form quinolizidine (B1214090) and indolizidine alkaloid frameworks. nih.gov
Domino Knoevenagel/Hetero-Diels-Alder Reactions: A powerful domino process involves the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, which then undergoes an intramolecular hetero-Diels-Alder reaction, often using an imine derivative as a key component. iupac.org
Domino Annulation: Imines have been shown to undergo domino annulation with reagents like sulfur ylides to chemo- and stereoselectively synthesize highly substituted dihydrobenzofurans. acs.orgnih.gov
The combination of the thiophene nucleus, the reactive imine functionality, and the methoxy (B1213986) group provides multiple reaction sites, making this compound a versatile building block for the design of novel cascade reactions aimed at synthesizing complex, thiophene-containing polycyclic molecules. nih.gov
Intramolecular Rearrangements and Isomerization Dynamics
The structural flexibility of this compound allows for significant intramolecular rearrangements, primarily centered around the imine bond and the methoxy group. These dynamic processes are crucial in determining the compound's reactivity and stereochemical outcomes in various chemical transformations.
The carbon-nitrogen double bond (C=N) of an imine is capable of existing as two distinct geometric isomers, designated as E and Z. The interconversion between these isomers, or E/Z isomerization, is a fundamental process that can significantly influence the stereochemical course of reactions involving the imine. nih.gov Both experimental and computational methods have been employed to understand the mechanisms of this isomerization.
Generally, three primary mechanisms have been proposed for the E/Z isomerization of imines:
Rotation: This pathway involves rotation around the C=N double bond.
Inversion (Linear): This mechanism proceeds through a linear transition state where the C=N-R bond angle approaches 180°. rsc.org
Inversion (Perpendicular): This pathway involves an inversion of the configuration at the nitrogen atom through a perpendicular geometry. rsc.org
A study on (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline, a related thiophene-imine, confirmed its structure via X-ray analysis. nih.govresearchgate.net In this molecule, the dihedral angle between the thiophene and benzene (B151609) rings was found to be 43.17 (4)°. researchgate.net Such structural data is vital for building accurate computational models to study isomerization dynamics.
Table 1: Proposed Mechanisms for Imine E/Z Isomerization
| Mechanism | Description of Transition State | Influencing Factors |
|---|---|---|
| Rotation | Twisting of the C=N double bond. | Bond strength, substituent electronics. |
| Inversion (Linear) | Linear geometry at the nitrogen atom (C-N-R angle ≈ 180°). rsc.org | Generally higher energy, less common. |
| Inversion (Perpendicular) | Pyramidalization at the nitrogen atom. | Electronic effects of N-substituents, steric strain. rsc.orgosti.gov |
The presence of a methoxy group, particularly when attached to the nitrogen atom (N-methoxy), introduces unique reactivity patterns. The N-methoxy group can act as a reactivity control element, influencing the nucleophilicity and electrophilicity of the molecule. researchgate.netnih.gov While direct migration of the methoxy group in the specific this compound is not extensively documented, studies on related systems provide insight into this phenomenon.
For example, research on N-methoxyamides has shown that the methoxy group enhances the nucleophilicity of the amide nitrogen, enabling reactions that are not possible with ordinary amides. nih.gov This enhanced reactivity is crucial for processes like coupling with aldehydes. researchgate.net Furthermore, the methoxy group can influence subsequent reactions by increasing the electrophilicity of adjacent carbonyl groups and promoting chelation effects. nih.gov
In different chemical contexts, such as the reaction of methyl-pyranoside chlorosulfate (B8482658) esters with aluminum chloride, methoxy group migration is a well-observed phenomenon. In one case, an anomeric methoxy group preferentially migrated to the C-4 position of the pyran ring. researchgate.net In another instance involving a glucopyranoside derivative, the methoxy group migrated to the C-6 position. researchgate.net These migrations are typically induced cationically, potentially proceeding through a Meerwein-salt intermediate. researchgate.net While the system is different, these studies establish the principle of intramolecular methoxy group migration under specific, often acidic or Lewis acidic, conditions.
Redox Chemistry of Thiophene-Imine Systems
The redox chemistry of this compound is dictated by the individual and combined properties of the thiophene ring and the imine functionality. The thiophene ring is known to undergo both oxidation and reduction reactions. researchgate.net
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or further to a thiophene S,S-dioxide. researchgate.netwikipedia.orgsemanticscholar.org These oxidations are typically achieved using peracids, such as m-CPBA, or other oxidizing agents like hydrogen peroxide. semanticscholar.org The oxidation can significantly alter the aromaticity and reactivity of the thiophene ring, often transforming it into a reactive diene suitable for cycloaddition reactions. semanticscholar.org The imine group can also be subject to oxidation, though this is less common than reactions at the thiophene ring.
Reduction: Reduction of the thiophene ring can lead to partial or complete saturation, yielding dihydrothiophene, tetrahydrothiophene, or linear alkanes. researchgate.net The imine bond is also susceptible to reduction, typically yielding a secondary amine. This is a common transformation in organic synthesis.
Fundamental Mechanistic Elucidation through Kinetic and Thermodynamic Analyses
Understanding the reaction mechanisms of this compound requires a detailed analysis of the kinetic and thermodynamic factors that govern its transformations. Such analyses provide quantitative data on reaction rates, equilibrium positions, and the stability of intermediates and products. nih.govacs.org
Kinetic vs. Thermodynamic Control: In many reactions involving imines, a distinction can be made between the kinetically and thermodynamically favored products. nih.govacs.org For instance, in the formation of dynamic libraries of imines, one isomer might form faster (the kinetic product), while another is more stable and predominates after the system reaches equilibrium (the thermodynamic product). nih.govacs.org The reaction conditions, such as temperature, solvent, and the presence of catalysts, can be tuned to favor one product over the other.
Kinetic Analysis: Kinetic studies on the reactions of thiophene derivatives have been used to quantify their electrophilicity. nih.gov For example, the reactions of 3,5-dicyanothiophene with various amines were monitored spectrophotometrically to determine second-order rate constants. nih.gov This data allows for the calculation of an electrophilicity parameter (E), which helps predict the feasibility and rates of a wide range of reactions. nih.gov Similar kinetic analyses of this compound could elucidate the rates of its isomerization, hydrolysis, or reactions with nucleophiles and electrophiles.
Thermodynamic Analysis: Thermodynamic studies provide information on the relative stability of reactants, products, and isomers. Equilibrium constants for imine formation have been determined using techniques like ¹H NMR spectroscopy. nih.gov These studies show how substituents on the aromatic rings affect the stability of the resulting imine. For example, the introduction of hydroxyl or phenoxide groups can significantly alter the pKa of the iminium ion and the equilibrium position of the imine-forming reaction. nih.gov For this compound, thermodynamic analysis would be crucial for understanding the equilibrium between the E and Z isomers and the stability of the compound relative to its hydrolysis products (3-thiophenecarboxaldehyde and methoxyamine).
Table 2: Key Parameters from Kinetic and Thermodynamic Analyses
| Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| Rate Constant (k) | Speed of a chemical reaction. | Quantifies the rate of isomerization, hydrolysis, or other reactions. nih.gov |
| Activation Energy (Ea) | Minimum energy required to initiate a reaction. | Determines the energetic barrier for E/Z isomerization and other transformations. nih.gov |
| Equilibrium Constant (Keq) | Ratio of products to reactants at equilibrium. | Defines the relative populations of E/Z isomers at equilibrium. nih.gov |
| Gibbs Free Energy (ΔG) | Spontaneity of a reaction. | Indicates whether isomerization or other reactions are favorable. |
| Enthalpy (ΔH) & Entropy (ΔS) | Heat change and disorder change of a reaction. | Provides deeper insight into the driving forces of reactions. researchgate.net |
By combining experimental data with computational modeling, a comprehensive picture of the reactivity of this compound can be developed, enabling the prediction and control of its chemical behavior. nih.govrsc.org
Advanced Structural Characterization and Spectroscopic Elucidation of Methoxy Thiophen 3 Ylmethylidene Amine
Solid-State Structural Analysis by X-ray Crystallography
No X-ray crystallographic data for Methoxy(thiophen-3-ylmethylidene)amine has been reported in the accessible scientific literature. Therefore, a detailed analysis of its molecular conformation, chirality, intermolecular interactions, and crystal packing is not possible.
Determination of Molecular Conformation and Chirality
Information regarding the precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound is absent. It is not known whether this compound crystallizes in a chiral space group or if it exhibits any form of conformational polymorphism.
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)
Without a crystal structure, a Hirshfeld surface analysis, which is crucial for understanding intermolecular interactions and crystal packing, cannot be performed. This analysis provides a visual and quantitative breakdown of the types of intermolecular contacts (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice. For related thiophene (B33073) derivatives, π-π interactions involving the thiophene rings have been noted as significant contributors to their crystal structures. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Experimental FT-IR and Raman spectra for this compound are not available in the public domain.
Detailed Vibrational Assignment and Characteristic Band Analysis of Thiophene-Imine Moieties
A detailed assignment of vibrational modes for the thiophene-imine moieties of this compound cannot be conducted. Generally, for similar structures, one would expect to observe characteristic C=N stretching vibrations of the imine group, as well as aromatic C-H and C=C stretching and bending modes associated with the thiophene ring. researchgate.net
Comparative Analysis of Experimental and Theoretically Predicted Vibrational Spectra
As there are no experimental spectra, a comparative analysis with theoretically predicted vibrational spectra, typically obtained through computational methods like Density Functional Theory (DFT), cannot be carried out. Such a comparison is vital for validating the accuracy of the computational model and for a more precise assignment of the observed vibrational bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR data for this compound could be located. NMR spectroscopy is fundamental for elucidating the molecular structure in solution, and the absence of this data leaves a significant gap in the characterization of the compound. For comparison, the ¹H NMR spectrum of a simple related molecule, methoxymethane (dimethyl ether), shows a single peak, indicating the chemical equivalence of all protons. docbrown.info In contrast, the spectrum of this compound would be expected to be more complex, with distinct signals for the methoxy (B1213986) group protons, the imine proton, and the protons of the thiophene ring.
Advanced Structural Elucidation using 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., NOESY for E/Z configuration)
The structural analysis of this compound is centered on confirming its constitution and, most importantly, determining the geometry around the C=N double bond. Like other aldoxime ethers, it can exist as two distinct geometric isomers: E (trans) and Z (cis). These isomers arise from the restricted rotation about the imine bond. The differentiation and characterization of these isomers are readily achieved through a combination of 1D and 2D NMR experiments.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum is the first step in characterization. It is anticipated that this compound will exist as a mixture of E and Z isomers in solution, a phenomenon observed in analogous compounds like 2-acetylthiophene (B1664040) oxime, which co-exists as a 55:45 mixture of its isomers. researchgate.net This would result in two distinct sets of signals for the thiophene ring protons, the imine proton (CH=N), and the methoxy protons (-OCH₃).
The chemical shift of the imine proton is particularly diagnostic for assigning the configuration. In the Z isomer, the imine proton is spatially closer to the thiophene ring, which may lead to a different electronic environment and thus a different chemical shift compared to the E isomer. Similarly, the protons of the thiophene ring, especially the proton at position 2 (adjacent to the C=N bond), would experience different shielding effects from the methoxy group in the two isomers.
The ¹³C NMR spectrum provides complementary information. The number of signals would confirm the presence of two isomers if they are abundant enough to be detected. The chemical shifts of the imine carbon (CH=N) and the carbons of the thiophene ring would differ between the E and Z forms. oregonstate.edu
Illustrative ¹H and ¹³C NMR Data
While specific experimental data for this compound is not publicly available, expected chemical shifts can be estimated based on data for thiophene-3-carboxaldehyde chemicalbook.com and general values for oxime ethers. The following tables present illustrative data for a hypothetical mixture of E and Z isomers.
Interactive Table: Expected ¹H NMR Chemical Shifts (ppm) for this compound Isomers
| Proton Assignment | Expected Shift (E-isomer) | Expected Shift (Z-isomer) | Multiplicity |
| CH=N | ~8.1 - 8.3 | ~7.5 - 7.7 | s |
| Thiophene H2 | ~7.8 - 8.0 | ~7.7 - 7.9 | d |
| Thiophene H4 | ~7.3 - 7.5 | ~7.3 - 7.5 | dd |
| Thiophene H5 | ~7.5 - 7.7 | ~7.5 - 7.7 | dd |
| OCH₃ | ~3.9 - 4.1 | ~3.9 - 4.1 | s |
Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets. Shifts are hypothetical and for illustrative purposes.
Interactive Table: Expected ¹³C NMR Chemical Shifts (ppm) for this compound Isomers
| Carbon Assignment | Expected Shift (E-isomer) | Expected Shift (Z-isomer) |
| CH=N | ~148 - 152 | ~147 - 151 |
| Thiophene C3 | ~135 - 138 | ~134 - 137 |
| Thiophene C2 | ~128 - 131 | ~127 - 130 |
| Thiophene C4 | ~125 - 128 | ~124 - 127 |
| Thiophene C5 | ~126 - 129 | ~125 - 128 |
| OCH₃ | ~61 - 63 | ~61 - 63 |
Note: Shifts are hypothetical and for illustrative purposes.
2D NMR: NOESY for E/Z Configuration
The unequivocal assignment of the E and Z isomers is accomplished using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects spatial proximity between protons. For this compound, a NOESY experiment would show a cross-peak between protons that are close to each other in space (< 5 Å).
The key correlations would be:
For the E-isomer: A NOE correlation is expected between the imine proton (CH=N) and the methoxy protons (-OCH₃), as they are on the same side of the C=N double bond.
For the Z-isomer: A NOE correlation is expected between the imine proton (CH=N) and the H2 proton of the thiophene ring.
The presence or absence of these specific cross-peaks provides definitive proof of the geometric configuration of each isomer present in the sample. researchgate.net
Computational and Theoretical Chemistry Studies on Methoxy Thiophen 3 Ylmethylidene Amine
Mechanistic Pathway Elucidation through Transition State Calculations
Intramolecular Proton Transfer (IPT) Mechanisms
Intramolecular proton transfer (IPT) in Schiff bases is a fundamental process that can be significantly influenced by the molecular structure and the surrounding environment. In molecules like Methoxy(thiophen-3-ylmethylidene)amine, the IPT typically occurs between the methoxy (B1213986) group's oxygen and the imine nitrogen. Theoretical studies on similar Schiff bases have shown that this process involves the formation of an intramolecular hydrogen bond, leading to a tautomeric equilibrium between the enol and keto forms.
The specificity of IPT in Schiff bases arises from the potential for direct π-electronic coupling, which can partially compensate for the charge redistribution during the formation of the intramolecular hydrogen bond. mdpi.com This results in a considerably lower increase in the dipole moment upon proton transfer compared to related compounds where π-electronic coupling is limited. mdpi.com Consequently, the energy barrier for proton transfer is lower, making the proton transfer form more accessible. mdpi.com In Schiff bases, both the enol and proton transfer tautomers exhibit features of resonance between multiple border structures. mdpi.com It has been calculated that in some Schiff bases, the keto resonance structure contributes about 11% to the enol form and around 40% to the proton transfer state. mdpi.com
The protonation of the azomethine nitrogen is a key step in these mechanisms. The lone pair of electrons on the imine nitrogen atom is bonded by a proton, forming a positive charge that is stabilized by a counteranion. nih.govacs.org The electron-donating effects of the thiophene (B33073) and methoxy groups can influence this process. nih.govacs.org Theoretical NMR spectroscopic analysis has been employed to study the IPT mechanism in ortho-hydroxyaryl Schiff bases, which are analogous to the potential interactions in this compound. By calculating NMR parameters as a function of the O...H...N distance, it's possible to determine whether the proton is bound to the oxygen, the nitrogen, or shared between them. nih.gov This analysis reveals that the nitrogen chemical shift is particularly sensitive to substituent effects, providing a reliable sensor for the proton's position within the hydrogen bridge. nih.gov
Prediction and Validation of Spectroscopic Properties
Theoretical IR and Raman Spectra Simulation and Assignment
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating and assigning the infrared (IR) and Raman spectra of molecules like this compound. For analogous Schiff bases, DFT calculations have been successfully used to predict vibrational frequencies.
A key vibrational mode for this class of compounds is the C=N stretching vibration of the imine group, which typically appears in the experimental FT-IR spectrum in the region of 1619-1625 cm⁻¹. researchgate.net In a study on (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine, a similar Schiff base, the C=N stretch was observed at 1633 cm⁻¹. nih.gov The disappearance of the C=O stretching band from the parent aldehyde is a clear indicator of the successful formation of the imine. nih.gov The calculated IR spectra from DFT studies generally show good agreement with experimental data, aiding in the precise assignment of vibrational bands. researchgate.net
Table 1: Representative Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Thiophene-Derived Schiff Bases
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |
| C=N Stretch | 1633 | - | nih.gov |
| C=N Stretch | 1619-1625 | - | researchgate.net |
| C-H (sp²) Stretch | 2951 | - | nih.gov |
| C-H (sp³) Stretch | 2867 | - | nih.gov |
Note: This table is populated with data from analogous compounds due to the absence of specific data for this compound.
NMR Chemical Shift Prediction using Gauge-Invariant Atomic Orbital (GIAO) Method
The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the NMR chemical shifts of organic molecules. For Schiff bases, ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.
In studies of thiophene-based Schiff bases, the imine proton (–CH=N–) signal is a characteristic feature. For instance, in (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine, this proton appears at 8.38 ppm in the ¹H NMR spectrum. nih.govacs.org Upon coordination with a metal ion, this chemical shift can experience a slight downfield shift to around 8.54 ppm. nih.gov The protons of the thiophene ring typically resonate in the aromatic region of the spectrum. nih.govacs.org
Theoretical calculations of NMR parameters have been shown to be in strong coherence with experimental results. nih.gov For ortho-hydroxyaryl Schiff bases, theoretical analysis has demonstrated that the ¹⁵N NMR chemical shift is a sensitive indicator of the extent of intramolecular proton transfer. nih.gov A correlation between the ¹⁵N chemical shift and the ¹J(¹⁵N-¹H) coupling constant can provide a quantitative measure of the proton's position between the oxygen and nitrogen atoms. nih.gov
Table 2: Experimental ¹H NMR Chemical Shifts (ppm) for a Thiophene-Derived Schiff Base Analogue
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) | Reference |
| N=CH | 8.54 | s | - | nih.gov |
| Ar-H | 7.91 | m | - | nih.gov |
| Ar-H | 7.78 | d | 4.98 | nih.gov |
| Ar-H | 7.21 | m | - | nih.gov |
Note: Data is for the [Zn(DE)Cl₂] complex of (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine. nih.gov
Analysis of Photophysical Properties
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the electronic absorption and emission spectra of molecules. For Schiff bases and other conjugated systems, TD-DFT can predict the energies of electronic transitions, such as π → π* and n → π* transitions.
In studies of thiophene–phenylene-based Schiff bases with alkoxy side groups, UV-Vis absorption spectra have been analyzed. nih.gov The protonation of the imine nitrogen can lead to shifts in the absorption bands. nih.govacs.org For some novel imino-methoxy derivatives, the DNA binding properties were investigated using UV absorption spectroscopy, revealing binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹. tandfonline.com
TD-DFT calculations on push-pull molecules with donor and acceptor groups have shown that the choice of functional and basis set is crucial for obtaining accurate predictions of maximum absorption wavelengths (λmax). nih.gov These calculations can elucidate the nature of the electronic transitions, for example, by identifying them as intramolecular charge transfer (ICT) transitions.
Exploration of Nonlinear Optical (NLO) Properties
Computational methods are instrumental in the exploration of the nonlinear optical (NLO) properties of organic molecules. The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that quantify the NLO response.
Theoretical studies on push-pull molecules, which have structural similarities to this compound due to the potential donor (methoxy, thiophene) and acceptor (imine) character, have been performed using DFT and TD-DFT. nih.gov These studies reveal that the strategic placement of donor and acceptor groups can significantly enhance the NLO response. nih.gov For some thieno[2,3-b]thiophene (B1266192) azo dye derivatives, high values for the third-order nonlinear susceptibility have been reported, suggesting their potential as NLO materials. researchgate.net DFT calculations using the B3LYP functional have been employed to compute the polarizability and hyperpolarizability of such systems. researchgate.net
Table 3: Calculated Nonlinear Optical Properties for an Analogous Push-Pull Molecule
| Property | Value (esu) | Method | Reference |
| Static First Hyperpolarizability (βtot) | 135.79 x 10⁻³⁰ | DFT/B3LYP | nih.gov |
| Static Second Hyperpolarizability (γav) | 135.79 x 10⁻³⁵ | DFT/B3LYP | nih.gov |
Note: The presented values are for a specific push-pull molecule (2B) from a theoretical study and serve as an example of NLO calculations on related systems. nih.gov
Conformational Landscape and Tautomeric Equilibria Studies on this compound
Computational and theoretical chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. These studies are crucial for understanding the molecule's behavior, reactivity, and potential interactions. The conformational landscape and tautomeric equilibria are two fundamental aspects that can be elucidated through these computational methods.
The conformational landscape of this compound is primarily defined by the rotational possibilities around its single bonds and the stereochemistry of the imine double bond. The key degrees of freedom include the rotation around the thiophene-C bond, the C-N single bond, the N-O bond, and the orientation of the methoxy group. Additionally, the imine (C=N) bond can exist as either E or Z isomers.
Theoretical investigations, typically employing Density Functional Theory (DFT) methods, can map the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that separate them. Common functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), which provide a good balance of accuracy and computational cost. Solvent effects, which can significantly influence conformational preferences, are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
Research findings on related thiophene-based imines and methoxy-substituted aromatic systems indicate that the planarity of the molecule is a key factor in its stability, as it allows for maximum conjugation between the thiophene ring and the imine group. The orientation of the methoxy group relative to the imine can also influence the electronic properties and stability of the conformers. For this compound, the most significant conformational isomers are expected to be the E and Z isomers of the imine, with further rotational isomers (rotamers) for each.
A hypothetical conformational analysis would likely reveal that the E-isomer is thermodynamically more stable than the Z-isomer due to reduced steric hindrance. Within each isomeric set, different rotamers would exist based on the orientation of the methoxy group. The relative energies of these conformers determine their population at a given temperature.
| Conformer | Dihedral Angle (Cring-C=N-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| E-isomer (anti-periplanar) | 180° | 0.00 | 95.5 |
| Z-isomer (syn-periplanar) | 0° | 2.50 | 4.5 |
| E-isomer (gauche) | ~120° | 5.00 | <0.1 |
| Z-isomer (gauche) | ~60° | 6.50 | <0.1 |
Tautomeric equilibria are another critical aspect of the computational study of this compound. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, the primary tautomeric equilibrium to consider is the imine-enamine tautomerism. The imine form is this compound, while the enamine tautomer would be Methoxyamino(thiophen-3-yl)methylene.
Computational studies can predict the relative stability of these tautomers by calculating their Gibbs free energies. acs.org In many Schiff bases, the imine form is generally more stable than the enamine form, but this can be influenced by substitution and solvent effects. inorgchemres.orgresearchgate.net Theoretical calculations on similar systems have shown that the energy difference between imine and enamine tautomers can be significant, often favoring the imine form by several kcal/mol. nih.gov
The transition state for the tautomerization process can also be located computationally to determine the activation energy barrier for the interconversion. This provides insight into the kinetic stability of the tautomers.
| Tautomer | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Water | Equilibrium Constant (Keq) in Water |
|---|---|---|---|
| Imine Form | 0.00 | 0.00 | 1.00 |
| Enamine Form | 8.50 | 6.20 | 1.1 x 10-5 |
Strategic Applications of Methoxy Thiophen 3 Ylmethylidene Amine and Its Derivatives in Advanced Organic Synthesis and Materials Science
As Key Building Blocks for Complex Molecular Architectures
The thiophene-imine motif is a cornerstone for constructing elaborate molecular structures, ranging from discrete heterocyclic systems to extended polymeric frameworks. The reactivity of the imine group and the electronic properties of the thiophene (B33073) ring can be harnessed to develop materials with tailored properties.
Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrazoles, Coumarins, Imidazolidines, Oxadiazoles)
Derivatives conceptually related to Methoxy(thiophen-3-ylmethylidene)amine, such as thiophene-containing chalcones and Schiff bases, are instrumental in synthesizing a variety of heterocyclic compounds through cyclization and annulation reactions.
Pyrazoles: Thiophene-appended pyrazoles can be synthesized via the [3+2] annulation of thiophene-containing chalcones with aryl hydrazine hydrochlorides. semanticscholar.org This reaction is typically performed under reflux conditions in aqueous acetic acid, yielding the desired pyrazole hybrids in good yields. semanticscholar.org Another multistep approach involves the conversion of thiophene-chalcone analogues into β-diketones, followed by ring closure to form the pyrazole ring. researchgate.net These synthetic routes are compatible with a range of functional groups, allowing for the creation of diverse libraries of thiophene-pyrazole conjugates. semanticscholar.orgnih.gov
Coumarins: The synthesis of coumarin derivatives can be achieved through various name reactions, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions. researchgate.net While not a direct precursor, thiophene-based aldehydes can be incorporated into coumarin structures. For instance, novel thiophene derivatives based on a benzimidazole nucleus have been synthesized, showcasing the integration of thiophene moieties into more complex heterocyclic systems that also include coumarins. nih.govekb.eg The fusion of a thiophene ring to a coumarin scaffold is a strategy to generate novel molecules with unique biological activities. semanticscholar.org
Imidazolidines: Imidazolidine-4-ones can be synthesized from Schiff bases, which are structurally related to this compound. The general method involves the cyclization of a Schiff base with an amino acid, such as glycine, in a suitable solvent like THF under reflux conditions. ajchem-a.com This pathway allows for the construction of the five-membered imidazolidine ring.
Oxadiazoles: 1,3,4-Oxadiazoles are significant heterocyclic compounds often used in materials science and medicine. ijcce.ac.ir Their synthesis can be achieved through several routes starting from precursors like acylhydrazides. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic solution, followed by acidification. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones, which can be mediated by reagents like chloramine-T. nih.gov Schiff bases and their derivatives serve as crucial intermediates in forming the oxadiazole ring, highlighting the utility of the imine functional group. ijcce.ac.ir
Table 1: Synthesis of Heterocyclic Frameworks from Thiophene-Based Precursors
| Heterocycle | Precursor Type | Key Reagents/Conditions | Typical Yields |
|---|---|---|---|
| Pyrazoles | Thiophene-chalcones | Phenylhydrazine hydrochloride, aq. Acetic acid, reflux semanticscholar.org | Good |
| Coumarins | Varies (e.g., phenols, acetoacetic esters) | Acid/Base catalysis (Pechmann, Knoevenagel) researchgate.net | Varies |
| Imidazolidines | Schiff Bases | Glycine, THF, reflux ajchem-a.com | Not Specified |
| 1,3,4-Oxadiazoles | Acylhydrazides, N-acylhydrazones | CS₂/base; Oxidative cyclizing agents (e.g., POCl₃, Burgess reagent) nih.govnih.gov | 60-90% openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
Integration into Covalent Organic Frameworks (COFs) and Polymeric Materials
The rigid and electronically active nature of the thiophene ring makes it an attractive component for advanced materials like Covalent Organic Frameworks (COFs) and conductive polymers.
Covalent Organic Frameworks (COFs): Thiophene-based building blocks have been successfully incorporated into COFs to create crystalline, porous materials with potential applications in electronics. nih.gov Imine-linked 2D COFs can be synthesized through the condensation of thiophene-based aldehydes (like benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde) with aromatic amines. rsc.org These reactions create extended, conjugated networks. Thiophene-based Covalent Triazine Frameworks (CTFs), another subclass of COFs, have been developed as efficient heterogeneous photocatalysts. mdpi.com The inclusion of the thiophene unit can enhance charge transport and light-harvesting properties, making these materials suitable for electronic devices and photocatalysis. nih.govrsc.org
Polymeric Materials: Thiophene derivatives are widely used in the synthesis of conducting polymers. Polythiophenes can be synthesized via chemical or electrochemical polymerization. researchgate.net For example, a thiophene functionalized with a methoxyethoxy moiety has been polymerized to create highly conducting materials that are soluble in common organic solvents. researchgate.net The functional groups attached to the thiophene ring, such as the methoxy (B1213986) group in the parent compound, can be used to tune the solubility, processability, and electronic properties of the resulting polymers.
Role in Catalysis and Ligand Design
The nitrogen and sulfur atoms within the thiophene-imine scaffold provide excellent coordination sites for metal ions, making these structures valuable as ligands in coordination chemistry and as directing groups in organic synthesis.
As Ligands for Coordination Complexes and Metal-Mediated Transformations
The ability of thiophene and imine moieties to bind to metal centers is well-established. Ligands containing these groups can form stable complexes with a variety of transition metals.
Coordination Complexes: Thiophene-containing ligands, such as N-(2-pyridylmethyl)-3-thenyl-carboxamide, form stable complexes with metals like Zn(II), Cu(II), and Co(II). nih.gov In these complexes, coordination typically occurs through the carbonyl oxygen and the pyridine nitrogen, while the thiophene ring often remains non-coordinating. nih.gov However, the sulfur atom of the thiophene ring can participate in coordination, and the mode of binding (π-bonding vs. σ-bonding) can influence the catalytic activity of the metal center, particularly in processes like hydrodesulfurization. researchgate.net The imine nitrogen in structures like this compound provides an additional coordination site, allowing for the design of bidentate or multidentate ligands that can stabilize metal catalysts for various transformations.
Exploration as Transient Directing Groups in C-H Functionalization
The imine functional group is a cornerstone of transient directing group strategies in C-H functionalization. This approach avoids the need for separate steps to install and remove a directing group.
Transient Imines: In this strategy, an imine is formed in situ from a substrate (e.g., an aldehyde or ketone) and a catalytic amount of an amine. researchgate.net This transiently formed imine then directs a metal catalyst to a specific C-H bond for functionalization. This compound is a stable O-methyl oxime, a type of imine derivative. The underlying principle of using a dynamic imine linkage to direct cyclometalation and subsequent functionalization is directly applicable. researchgate.net A catalytic amount of an amino acid or other amine can react with a thiophene aldehyde to form a directing imine in situ, which then coordinates to a metal (e.g., Palladium) and facilitates the activation of a nearby C-H bond. This methodology is powerful for its atom economy and operational simplicity. researchgate.net
Development of Optoelectronic Materials
Thiophene-based materials are at the forefront of research into organic optoelectronics due to their excellent charge transport properties and tunable optical characteristics.
COFs for Optoelectronics: The ordered, stacked π-systems within thiophene-based COFs create ideal pathways for charge and exciton transport. nih.gov These materials are being explored for a new generation of electronic devices, including field-effect transistors and photovoltaics. nih.govresearchgate.net The incorporation of electron-donating thiophene units alongside electron-withdrawing units (like triazine) within the COF structure can create a push-pull effect, which boosts charge separation and enhances photocatalytic activity under visible light. rsc.org
Conductive Polymers: Polythiophenes are well-known semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties, such as the bandgap, can be finely tuned by chemical modification of the thiophene monomer. researchgate.net The methoxy group in the parent compound's name suggests a way to modify the electronic nature of the thiophene ring, which in a polymeric system would influence its conductivity and optical absorption profile.
Table 2: Summary of Applications and Relevant Properties
| Application Area | Key Structural Feature | Resulting Property/Function |
|---|---|---|
| Heterocycle Synthesis | Reactive Imine/Chalcone | Serves as an electrophilic/nucleophilic center for cyclization reactions. |
| COFs & Polymers | Rigid, Conjugated Thiophene Ring | Creates ordered, porous structures with high charge mobility. nih.gov |
| Ligand Design | N (imine) and S (thiophene) atoms | Provides coordination sites for metal catalysts. nih.gov |
| C-H Functionalization | Dynamic Imine Formation | Enables transient direction of metal catalysts to specific C-H bonds. researchgate.net |
| Optoelectronics | Extended π-Conjugation | Facilitates efficient charge transport and light absorption. rsc.org |
Functionality as Hole Transporting Materials (HTMs) in Advanced Photovoltaic Devices
No research data or publications were identified that investigate or report on the use of this compound or its derivatives as hole transporting materials in any type of photovoltaic device.
Structure-Property Relationships for Tunable Electronic and Optical Performance
There is no available information detailing the structure-property relationships of this compound. This includes any experimental or computational studies on how its molecular structure influences its electronic and optical properties for potential applications in materials science.
A table of compounds mentioned in the article is not applicable as no compounds could be discussed.
Future Research Trajectories and Emerging Avenues in Methoxy Thiophen 3 Ylmethylidene Amine Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Products
The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in fields like materials science and pharmaceuticals. While methods exist for creating chiral thiophene (B33073) derivatives, the specific application to Methoxy(thiophen-3-ylmethylidene)amine to produce enantiomerically pure forms remains a key area for future work. iaea.orgresearchgate.net Chiral sulfoxides, for instance, have been synthesized with high enantioselectivity using chiral Schiff bases derived from thiophenes, highlighting a potential strategy. iaea.org
Future research could focus on employing chiral catalysts, such as transition metal complexes with specifically designed chiral ligands, to guide the synthesis of one enantiomer of this compound over the other. nih.gov The development of such methodologies would be a significant step, as the biological activity and material properties of chiral compounds are often strongly dependent on their specific 3D structure. researchgate.net
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Ligand Family | Potential Advantage |
|---|---|---|
| Vanadium Complexes | Chiral Schiff Bases | Proven effectiveness in asymmetric oxidation of sulfides with thiophene derivatives. iaea.org |
| Chromium Complexes | Thiophene-Salen | Investigated for enantioselective Henry reactions, adaptable for imine synthesis. nih.gov |
| Nickel Complexes | Diphosphine Ligands (e.g., dppp) | Used in the coupling reactions for preparing chiral polythiophene precursors. nih.gov |
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The reactivity of thiophene and its derivatives is rich and varied, often differing from that of their benzene (B151609) counterparts due to the influence of the sulfur atom. numberanalytics.com While the general reactivity of imines and thiophenes is known, the specific reactivity profile of this compound is largely unexplored. Future studies are expected to investigate novel transformations.
One promising area is the use of this compound in metal-catalyzed reactions. For instance, cyclopalladated imino-thiophenes have been shown to react with alkynes and carbon monoxide to form new, complex heterocyclic structures like thieno[3,2-c]pyridinium salts. nih.gov Similar reactivity could be explored for this compound, potentially leading to the synthesis of novel nitrogen-containing polycyclic aromatic compounds. Furthermore, its participation in coupling reactions, such as Suzuki-Miyaura or Stille couplings, could be investigated to create larger, conjugated molecular systems for applications in organic electronics. numberanalytics.com The imine functionality itself can undergo a range of reactions, including reductions, additions, and cycloadditions, which remain to be systematically studied for this specific molecule.
Advanced In Situ Spectroscopic Characterization of Reaction Intermediates and Transition States
Understanding the mechanism of a chemical reaction—the precise pathway from reactants to products—is crucial for optimizing reaction conditions and discovering new transformations. Many reactions proceed through highly reactive, short-lived intermediates that are difficult to detect. nih.gov Future research will likely employ advanced in situ spectroscopic techniques to study the formation and fate of such intermediates in reactions involving this compound.
Techniques like time-resolved Infrared (IR) spectroscopy, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide snapshots of a reaction as it happens. rsc.orgyoutube.com These methods can help identify transient species, such as metal-complexed intermediates or unstable iminium ions, providing direct evidence for proposed reaction mechanisms. rsc.orgbeilstein-journals.org For example, combining IR ion spectroscopy with computational methods like Density Functional Theory (DFT) has proven powerful for characterizing elusive reactive intermediates in other chemical systems and could be applied here. nih.gov
Table 2: In Situ Spectroscopic Techniques and Their Potential Applications
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups and surface-adsorbed species. rsc.org | Monitoring the conversion of the imine bond during a reduction or addition reaction. |
| Solid-State NMR Spectroscopy | Characterization of surface species and reaction intermediates. rsc.org | Observing the binding of the molecule to a heterogeneous catalyst surface. |
| X-Ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of metal catalysts. rsc.org | Probing the structure of a palladium or nickel catalyst during a cross-coupling reaction. |
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design
The intersection of chemistry and artificial intelligence (AI) is a rapidly growing field with the potential to accelerate discovery. mdpi.com For this compound, AI and machine learning models can be employed in several ways. These computational tools can predict various properties of the molecule, suggest optimal conditions for its synthesis, and even propose novel reactions or derivatives with desired characteristics. nih.govresearchgate.net
Machine learning models, trained on vast databases of known chemical reactions, can predict the outcomes of reactions, including regioselectivity, for heterocyclic compounds. nih.govresearchgate.net This could be used to forecast how this compound might behave under different reaction conditions, saving significant time and resources in the lab. acs.org Furthermore, generative AI models can design novel molecules from scratch. researchgate.net By providing a set of desired properties, such as specific electronic or optical characteristics, these models could suggest new thiophene-imine derivatives for synthesis, guiding future research toward compounds with high potential for specific applications. nih.gov
Q & A
Q. What are the common synthetic routes for Methoxy(thiophen-3-ylmethylidene)amine, and what factors influence reaction yield?
this compound is typically synthesized via condensation reactions between thiophen-3-ylmethylamine derivatives and methoxy-containing carbonyl precursors. Key steps include:
- Amine Protection : Use acetylating agents (e.g., Ac₂O) or sulfonylating reagents (e.g., TsCl) to stabilize the amine group during synthesis .
- Methoxy Group Stability : The methoxy group remains inert under mild conditions but may demethylate under strong acidic (BBr₃) or reductive (HI) conditions, requiring careful pH control .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates . Yield optimization depends on stoichiometric ratios, reaction time (3–7 days for multi-step syntheses), and purification methods (e.g., column chromatography) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR :
- Thiophene protons appear as a multiplet at δ 6.8–7.5 ppm.
- Methoxy protons resonate as a singlet at δ 3.2–3.8 ppm.
- Imine protons (CH=N) show a characteristic peak at δ 8.0–8.5 ppm .
- IR :
- Stretching vibrations for C=N (1630–1680 cm⁻¹) and C-O (1050–1250 cm⁻¹) confirm the imine and methoxy groups .
Cross-validation with X-ray crystallography (e.g., SHELXL) resolves ambiguities in bond angles and torsional strain .
Q. What are the key functional groups in this compound, and how do they influence its chemical behavior?
| Functional Group | Reactivity | Impact on Behavior |
|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Stabilizes aromatic systems; resists nucleophilic attack under mild conditions . |
| Thiophene ring | π-Conjugated | Enhances electron delocalization; participates in electrophilic substitution . |
| Imine (CH=N) | Electrophilic | Prone to hydrolysis or reduction; critical for forming Schiff base derivatives . |
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELXL) resolve ambiguities in the molecular geometry of this compound?
SHELXL refines crystal structures by analyzing diffraction data to determine:
- Bond Lengths : Imine (C=N) lengths (~1.28 Å) vs. amine (C-N, ~1.45 Å) .
- Torsional Angles : Planarity of the thiophene-imine system, which affects conjugation and stability . Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) highlight lattice packing effects or dynamic disorder .
Q. What computational methods (e.g., DFT) predict the reactivity of the methoxy and thiophene groups?
Density Functional Theory (DFT) calculations:
- Electrostatic Potential Maps : Identify nucleophilic (thiophene sulfur) and electrophilic (imine) sites .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation . For example, DFT studies on analogous bromopyridines reveal regioselectivity in cross-coupling reactions, applicable to thiophene derivatives .
Q. What strategies address contradictions between theoretical predictions and experimental reaction pathway data?
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-methoxy) tracks bond cleavage during demethylation .
- Kinetic Studies : Compare activation energies (ΔG‡) of competing pathways (e.g., hydrolysis vs. reduction of imine) .
- Multivariate Analysis : Statistically correlate reaction conditions (pH, solvent polarity) with product distribution .
Q. How do reaction conditions affect regioselectivity in derivatization reactions?
- Solvent Effects : Polar solvents (DMF) favor nucleophilic attack at the thiophene ring, while nonpolar solvents (toluene) promote imine reactivity .
- Temperature : Low temperatures (<0°C) suppress side reactions (e.g., methoxy demethylation) .
- Catalysts : Palladium catalysts enable Suzuki-Miyaura coupling at the thiophene 5-position .
Q. What analytical approaches resolve discrepancies in biological activity data across studies?
- Dose-Response Curves : Normalize activity data to account for purity variations (e.g., HPLC purity >98%) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed imine) that may confound activity assays .
- Receptor Docking Simulations : Compare binding affinities of the compound vs. its metabolites .
Q. How can isotopic labeling or advanced mass spectrometry elucidate degradation pathways?
- Stable Isotopes : ¹⁵N-labeled imine tracks hydrolysis to primary amines .
- HRMS/MS : Fragmentation patterns differentiate oxidative degradation (e.g., sulfoxide formation) from thermal decomposition .
Q. What are the stability considerations for this compound under storage?
- Light Sensitivity : Store in amber vials to prevent photodegradation of the imine group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis; stability >6 months at -20°C .
- Oxygen Exposure : Argon atmospheres prevent oxidation of the thiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
